An In-depth Technical Guide to the Basic Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Basic Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a substituted 6-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its utility as a building block in drug discovery necessitates a thorough understanding of its fundamental physicochemical properties, particularly its acid-base characteristics. The ionization constant (pKa) is a critical parameter that governs a molecule's solubility, lipophilicity, membrane permeability, and target-binding interactions, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a detailed analysis of the structural factors determining the basicity of this compound, offers a theoretical estimation of its pKa, presents rigorous experimental protocols for its empirical determination, and discusses the implications of its acid-base properties in the context of drug development.
Introduction to the Compound and its Structural Features
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the azaindole family, which are bioisosteres of indole and purine.[1][5] These scaffolds are prevalent in kinase inhibitors and other therapeutic agents due to their ability to form key hydrogen bond interactions with biological targets.[5] The molecule is amphoteric, possessing both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group, alongside the weakly acidic N-H proton of the pyrrole ring.
The basicity of the molecule is primarily determined by the lone pair of electrons on the pyridine nitrogen (N6). This basicity is modulated by the interplay of three key structural features:
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The 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core: The fusion of an electron-rich pyrrole ring to the pyridine ring alters the electron density of the pyridine nitrogen compared to pyridine itself.
-
The 7-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which is expected to significantly decrease the electron density on the pyridine nitrogen, thereby reducing its basicity.[6][7]
-
The 3-Carboxylic Acid Substituent: This group is also electron-withdrawing and will further decrease the basicity of the N6 nitrogen. It also introduces a primary acidic center to the molecule.
Understanding the pKa associated with the protonation of the N6 nitrogen is paramount for predicting the molecule's charge state at physiological pH (typically around 7.4).[8]
Theoretical Analysis and pKa Estimation
A precise pKa must be determined experimentally. However, a reasoned estimation can be derived by analyzing the effects of each substituent on a parent scaffold.
Basicity of the Parent Scaffold: 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
The basicity of the 6-azaindole core is greater than that of pyridine. The pKa of the conjugate acid of pyridine is approximately 5.23.[9][10] The fused pyrrole ring acts as an electron-donating group, increasing the electron density on the pyridine nitrogen and thus its basicity. Experimental values for 6-azaindole's pKa vary in the literature, with reported values around 6.0 and 8.0, which may reflect different experimental conditions or methodologies.[1][11] This highlights the push-pull electronic interaction between the two fused rings.[12] For our estimation, we will consider a baseline pKa for the 6-azaindole core in the range of 6.0-8.0.
Electronic Effect of the 7-Fluoro Substituent
The fluorine atom at the C7 position is meta to the basic pyridine nitrogen (N6). Its primary influence is a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the conjugate acid (the pyridinium ion), thereby decreasing basicity.
To quantify this effect, we can compare the pKa of pyridine (5.23) with that of 3-fluoropyridine (pKa ≈ 2.97).[9][13][14]
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ΔpKa (Fluorine effect) = pKa(Pyridine) - pKa(3-Fluoropyridine) ≈ 5.23 - 2.97 = 2.26
This suggests the 7-fluoro group will lower the pKa of the 6-azaindole core by approximately 2.3 units.
Electronic Effect of the 3-Carboxylic Acid Substituent
The carboxylic acid group at the C3 position is also electron-withdrawing. Its effect on the basicity of the distant N6 nitrogen is less straightforward to quantify without specific experimental data but will contribute to a further reduction in basicity. The primary contribution of this group is its own acidity. The pKa of pyridine-3-carboxylic acid's carboxyl group is 4.7, while the pKa of its pyridinium ion is ~2.1. This demonstrates the electron-withdrawing effect of the protonated ring on the carboxyl group's acidity and vice-versa. For our target molecule, we can anticipate the carboxylic acid pKa to be in the range of 3-5.
Estimated pKa of the Pyridine Nitrogen
Combining these effects, we can estimate the pKa of the pyridine nitrogen in 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid:
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Starting pKa (6-Azaindole): ~6.0
-
Correction for 7-Fluoro group: -2.3
-
Correction for 3-Carboxylic acid group: A further decrease, estimated at ~0.5-1.0 pKa units.
Estimated pKa (N6-H+) ≈ 6.0 - 2.3 - 0.7 = 3.0
Therefore, the pyridine nitrogen is expected to be weakly basic, with a pKa likely in the range of 2.5 to 3.5 . This implies that at physiological pH of 7.4, the pyridine ring will be overwhelmingly in its neutral, unprotonated state.
The molecule possesses two principal ionizable centers relevant in a physiological context:
| Ionizable Center | Type | Estimated pKa | Predicted Charge at pH 7.4 |
|---|---|---|---|
| Pyridine Nitrogen (N6) | Basic | 2.5 - 3.5 | Neutral (0) |
| Carboxylic Acid (-COOH) | Acidic | 3.0 - 5.0 | Anionic (-1) |
Experimental Determination of Basicity (pKa)
Given the limitations of theoretical prediction, empirical measurement is essential for obtaining an accurate pKa value.[15] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[11]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[9][16] The pKa is determined from the inflection point of the resulting titration curve.[17]
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation:
-
Accurately weigh a sufficient quantity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[11]
-
Dissolve the sample in a suitable solvent. If aqueous solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[11] Extrapolation to zero co-solvent may be necessary.
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[9]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with measurements in neutral-to-basic pH ranges.[11]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
To determine the basic pKa, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). To determine the acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized.[9] This corresponds to the midpoint of the flattest "buffer region" of the curve.
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The half-equivalence point volume can then be used to find the pKa from the original titration curve.[18]
-
Method 2: UV-Vis Spectrophotometry
This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[11] It relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes.[13] The compound must possess a chromophore near the ionizing center for this method to be effective.[19]
-
Wavelength Selection:
-
Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where the molecule is fully deprotonated).
-
Identify one or more analytical wavelengths where the difference in absorbance between the protonated and deprotonated species is maximal.
-
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least ±2 pH units around the estimated pKa.
-
Measurement:
-
Prepare a set of solutions with a constant total concentration of the analyte, each in a different buffer from the series. A co-solvent like DMSO (e.g., 2% v/v) can be used if needed.[19]
-
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot absorbance versus pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance values.[17]
-
The data can be fitted to the following equation:
A=1+10(pKa−pH)AI+AN⋅10(pKa−pH)Where A is the observed absorbance, AI is the absorbance of the ionized species, and AN is the absorbance of the neutral species.
-
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